molecular formula C16H8ClF3N4O B2788578 (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile CAS No. 1023558-62-4

(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile

Cat. No.: B2788578
CAS No.: 1023558-62-4
M. Wt: 364.71
InChI Key: NVQKHIFLYZQSJP-UHFFFAOYSA-N
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Description

The compound (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile is an organic chemical known for its unique structural components and wide range of potential applications. Its intricate molecular arrangement places it in a category of compounds with significant roles in scientific research and industrial applications.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile involves multi-step reactions, typically starting with the preparation of the pyridyloxy intermediate. This intermediate is then subjected to various reaction conditions, such as coupling with the appropriate amines and nitriles, under controlled temperature and pressure conditions to achieve the desired product. Catalysts such as palladium may be used to enhance the yield and selectivity.

Industrial production methods: Industrially, the synthesis might involve large-scale reactors with continuous flow systems to maintain the desired reaction conditions efficiently. Strict quality control protocols ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common reagents and conditions: Oxidation reactions may utilize agents such as potassium permanganate, while reduction reactions might involve agents like sodium borohydride. Substitution reactions often occur under the influence of strong bases or acids.

Major products

Scientific Research Applications

The compound's diverse structure makes it valuable in numerous fields:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology

  • Medicine: Investigated for its potential therapeutic properties, including as a precursor in drug design.

  • Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. Its unique structure allows it to bind selectively to certain enzymes or receptors, influencing biological processes at a molecular level. This selectivity is critical for its potential therapeutic applications, as it can modulate specific pathways without affecting others.

Comparison with Similar Compounds

When compared with similar compounds, such as those containing trifluoromethyl groups or pyridyloxy moieties, (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile stands out due to its unique reactivity and selectivity. Similar compounds include:

  • 4-(3-Chloro-5-trifluoromethyl-2-pyridyloxy)phenylamine

  • Methane-1,1-dicarbonitrile derivatives

These comparisons highlight the compound's distinctive characteristics, making it a compound of significant interest in various scientific and industrial fields.

Properties

IUPAC Name

2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF3N4O/c17-14-5-11(16(18,19)20)9-24-15(14)25-13-3-1-12(2-4-13)23-8-10(6-21)7-22/h1-5,8-9,23H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQKHIFLYZQSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=C(C#N)C#N)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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